Cas no 1394230-50-2 (Terpinolene-D6)

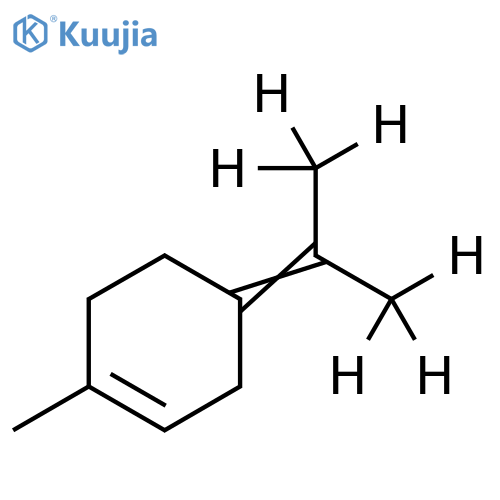

Terpinolene-D6 structure

商品名:Terpinolene-D6

CAS番号:1394230-50-2

MF:C10H16

メガワット:136.234043121338

CID:5043160

Terpinolene-D6 化学的及び物理的性質

名前と識別子

-

- Terpinolene-D6

-

- インチ: 1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3

- InChIKey: MOYAFQVGZZPNRA-UHFFFAOYSA-N

- ほほえんだ: C(=C1CC=C(C)CC1)(C([H])([H])[H])C([H])([H])[H]

Terpinolene-D6 セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Terpinolene-D6 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T116632-10mg |

Terpinolene-D6 |

1394230-50-2 | 10mg |

$1642.00 | 2023-05-17 | ||

| TRC | T116632-1mg |

Terpinolene-D6 |

1394230-50-2 | 1mg |

$207.00 | 2023-05-17 | ||

| TRC | T116632-5mg |

Terpinolene-D6 |

1394230-50-2 | 5mg |

$896.00 | 2023-05-17 | ||

| TRC | T116632-25mg |

Terpinolene-D6 |

1394230-50-2 | 25mg |

$ 3000.00 | 2023-09-06 |

Terpinolene-D6 関連文献

-

Michael Jeffrey Taylor,Anna Giela,Elizabeth Ann Sharp,Claire Catherine Senior,Devanshi Shashikant Vyas Anal. Methods 2019 11 1087

-

Senyu Lin,Yanping Xian,Zhiqing Xun,Siyan Li,Xinjia Liu,Weifeng Du,Jinfeng Huang,Xindong Guo,Hao Dong RSC Adv. 2016 6 49011

-

Sheng Yang,Mengxi Liao,Shijun Su,Sanglan Ding,Yiwen Li,Zhiwei Gan Environ. Sci.: Processes Impacts 2023 25 1407

-

Zhi Hong,Jian-Jun Li,Guang Chen,Hua-Jiang Jiang,Xiao-Feng Yang,Heng Pan,Wei-Ke Su RSC Adv. 2016 6 13581

-

Siyan Li,Xinjia Liu,Yilin Zhang,Senyu Lin,Jinfeng Huang,Xiuying Li,Xindong Guo,Yanping Xian,Hao Dong Anal. Methods 2016 8 5129

関連分類

- 天然製品および抽出物 植物抽出物 プラントベース ランテリウム・エパポサム

- 天然製品および抽出物 植物抽出物 プラントベース オズボニア・オクトドンタ

- 天然製品および抽出物 植物抽出物 プラントベース ミントスタキス アンドイナ

- 天然製品および抽出物 植物抽出物 プラントベース フェルラゴ・トラキカーパ

- 天然製品および抽出物 植物抽出物 プラントベース エキノフォラ・クリサンサ

- 天然製品および抽出物 植物抽出物 プラントベース アニソトーム・アンチポダ

- 溶剤および有機化学物質 有機化合物 脂質および脂質様分子 プレノール脂質 メントアンモノテルペン

- 溶剤および有機化学物質 有機化合物 脂質および脂質様分子 プレノール脂質 モノテルペノイド メントアンモノテルペン

1394230-50-2 (Terpinolene-D6) 関連製品

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 4964-69-6(5-Chloroquinaldine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量